molecular formula C18H18N2O3 B4888261 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione

3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione

Cat. No. B4888261
M. Wt: 310.3 g/mol
InChI Key: KBCFFMDJDDBDJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione, also known as MPBD, is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of medicine. MPBD is a derivative of thalidomide, which has been widely used as a sedative and anti-nausea medication. In

Mechanism of Action

The mechanism of action of 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione is not fully understood. However, it is believed that 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione works by inhibiting the activity of certain enzymes, such as TNF-α and IL-6, which are involved in the inflammatory response. 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione also activates the aryl hydrocarbon receptor (AhR), which plays a role in the regulation of immune responses.
Biochemical and Physiological Effects:
3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce cell death. 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione also reduces the production of pro-inflammatory cytokines and increases the production of anti-inflammatory cytokines. In addition, 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione has been found to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione in lab experiments is its potential as a drug candidate for the treatment of various diseases. 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione is also relatively easy to synthesize and purify. However, one of the limitations of using 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research of 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential as a drug candidate for the treatment of specific diseases, such as cancer and inflammatory disorders. Additionally, research could focus on developing more efficient synthesis methods for 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione and improving its solubility in water.
Conclusion:
In conclusion, 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione is a chemical compound with potential applications in the field of medicine. Its anti-inflammatory, immunomodulatory, and anti-tumor effects make it a promising candidate for the development of new drugs. While there is still much to be learned about its mechanism of action, biochemical and physiological effects, and potential applications, 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione represents an exciting area of scientific research.

Synthesis Methods

The synthesis of 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione involves the reaction between thalidomide and 4-methoxybenzylamine. The reaction is carried out in the presence of a base and a solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified through column chromatography to obtain pure 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione.

Scientific Research Applications

3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione has shown potential in the treatment of various diseases, including cancer, inflammatory disorders, and neurological disorders. 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione has been found to exhibit anti-inflammatory, immunomodulatory, and anti-tumor effects, which make it a promising candidate for the development of new drugs.

properties

IUPAC Name

3-[(4-methoxyphenyl)methylamino]-1-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-23-15-9-7-13(8-10-15)12-19-16-11-17(21)20(18(16)22)14-5-3-2-4-6-14/h2-10,16,19H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCFFMDJDDBDJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2CC(=O)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.